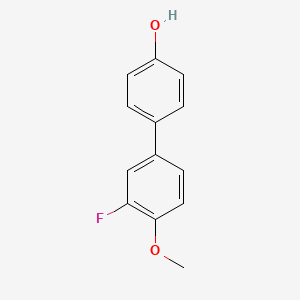

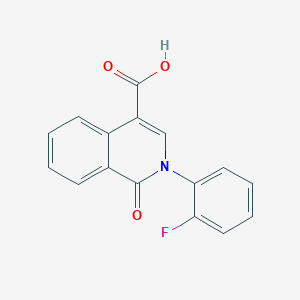

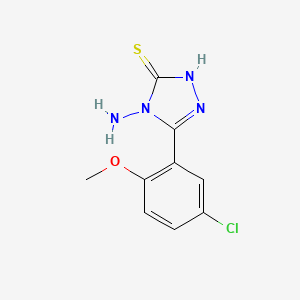

![molecular formula C12H15N3OS B1345300 (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol CAS No. 910037-26-2](/img/structure/B1345300.png)

(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol

Vue d'ensemble

Description

(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol, commonly known as TPDPM, is a compound that is used in a variety of scientific research applications. It is a synthetic molecule composed of a thienopyrimidine ring and a piperidine ring, and is used primarily as a tool to study the effects of various drugs and compounds on biological systems. TPDPM has been studied in a wide range of fields, including pharmacology, biochemistry, and physiology.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Compounds containing the thienopyrimidine moiety have been extensively studied for their antimicrobial and anti-inflammatory properties. A study by Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives, demonstrating significant antibacterial, antifungal, and anti-inflammatory activities. These findings highlight the potential of thienopyrimidine derivatives in developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Chemical Transformations and Derivatives

The reactivity of thienopyrimidine compounds has been explored in various chemical transformations. Vas’kevich et al. (2004) reported on the reaction of 4-aryl-1-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thiosemicarbazides with dimethyl acetylenedicarboxylate, yielding methyl esters and thiadiazole derivatives. This study indicates the versatility of thienopyrimidines as intermediates in organic synthesis (Vas’kevich, Zborovskii, Staninets, & Chernega, 2004).

Novel Hydrazone Derivatives

Altowyan et al. (2023) synthesized a novel hydrazone-containing thieno[2,3-d]pyrimidine with potential for further pharmacological investigation. The study involved crystal structure analysis and computational investigations, illustrating the compound's potential in drug design and development (Altowyan, Haukka, Soliman, Barakat, Boraei, & Sopaih, 2023).

Self-Condensation and Bis(Thienopyrrolyl)Methanes

Research by Torosyan et al. (2018) explored the self-condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, leading to the formation of bis(thienopyrrolyl)methanes. This study contributes to the synthetic chemistry of thienopyrimidines, offering new pathways for the development of complex organic molecules (Torosyan, Zagitov, Gimalova, BiglovaRaisa, & Miftakhov, 2018).

Mécanisme D'action

Mode of Action

Thienopyrimidines often work by inhibiting the function of target enzymes or pathways .

Biochemical Pathways

Thienopyrimidines, in general, can affect various biochemical pathways depending on their specific targets .

Result of Action

Thienopyrimidines can have various effects depending on their specific targets .

Analyse Biochimique

Biochemical Properties

(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with phosphatidylinositol-3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The compound acts as an inhibitor of PI3K, thereby modulating the PI3K/Akt signaling pathway, which is crucial in many cellular processes. Additionally, this compound may interact with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By inhibiting PI3K, the compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . This inhibition can result in reduced cell proliferation and increased apoptosis, particularly in cancer cells where the PI3K/Akt pathway is often deregulated . Furthermore, this compound may affect other signaling pathways and cellular functions, contributing to its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding site of PI3K, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as Akt, leading to the suppression of the PI3K/Akt signaling pathway . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of PI3K and other targets, resulting in prolonged effects on cell proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . The interaction with cytochrome P450 enzymes can affect the metabolic flux and levels of other metabolites, potentially influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its affinity for different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PI3K and other targets . It may also be transported to other cellular compartments, such as the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations .

Propriétés

IUPAC Name |

(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6,8-9,16H,1-2,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMVQNYPOJJGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=NC3=C2SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640412 | |

| Record name | [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-26-2 | |

| Record name | 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

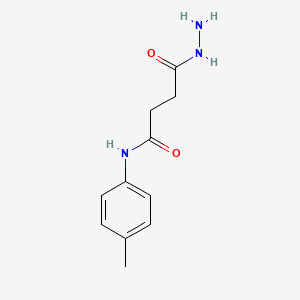

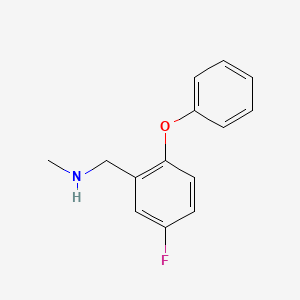

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)

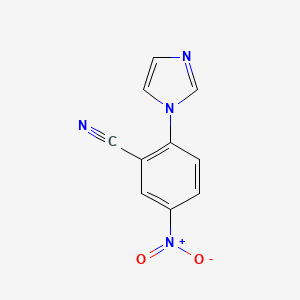

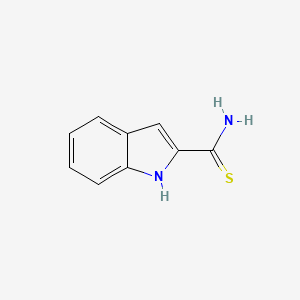

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

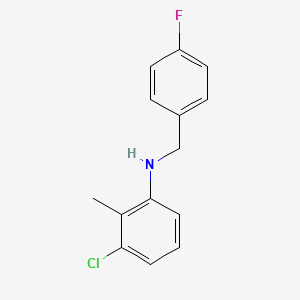

![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1345247.png)